molecular formula C8H14N2O2 B1416881 N-ethyl-4-oxopiperidine-1-carboxamide CAS No. 675112-78-4

N-ethyl-4-oxopiperidine-1-carboxamide

Cat. No.: B1416881
CAS No.: 675112-78-4
M. Wt: 170.21 g/mol
InChI Key: XEYHYWDUWFAKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-oxopiperidine-1-carboxamide (Molecular Formula: C8H14N2O2, Molecular Weight: 170.22 g/mol ) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 4-oxopiperidine scaffold substituted with an ethyl carboxamide group, making it a versatile precursor for the synthesis of more complex molecules. Researchers are particularly interested in this core structure for developing potential therapeutic agents. Its primary research value lies in its role as a key intermediate in the synthesis of novel 3,5-bis(arylidene)-4-oxopiperidine-1-carboxamide derivatives . These synthetic derivatives are designed as curcumin mimics and have demonstrated promising anti-proliferative properties in bioassays, showing potency higher than the clinically approved drug 5-fluorouracil against specific human carcinoma cell lines, including HCT116 (colon), MCF7 (breast), and A431 (squamous skin) . The mechanism of action for these advanced derivatives is associated with promising inhibitory properties against human DNA topoisomerase IIα, a well-established target for anticancer therapeutics . The structural motif of the 1,3-disubstituted urea function, as found in this molecule, is a critical pharmacophore in several clinically approved cancer drugs, underscoring its relevance in rational drug design . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-ethyl-4-oxopiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h2-6H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYHYWDUWFAKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-78-4
Record name N-ethyl-4-oxopiperidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

N-ethyl-4-oxopiperidine-1-carboxamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-ethyl-4-oxopiperidine-1-carboxamide, a piperidine derivative of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, molecular weight, and physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from established synthetic methodologies for related N-substituted piperidine carboxamides to propose a viable synthetic route. Furthermore, potential applications are discussed based on the known biological activities of structurally similar compounds. This document aims to serve as a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Physicochemical Properties

N-ethyl-4-oxopiperidine-1-carboxamide is a heterocyclic organic compound featuring a piperidone core functionalized with an N-ethylcarboxamide group at the 1-position.

Chemical Structure

The chemical structure of N-ethyl-4-oxopiperidine-1-carboxamide is characterized by a six-membered piperidine ring containing a ketone at the 4-position and an N-ethylcarboxamide substituent on the ring nitrogen.

Diagram of the Chemical Structure of N-ethyl-4-oxopiperidine-1-carboxamide

A 2D representation of the molecular structure of N-ethyl-4-oxopiperidine-1-carboxamide.

Physicochemical Data

A summary of the key physicochemical properties of N-ethyl-4-oxopiperidine-1-carboxamide is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₂[1]
Molecular Weight 170.21 g/mol [1]
IUPAC Name n-ethyl-4-oxopiperidine-1-carboxamide[1]
CAS Number 675112-78-4[1]
SMILES CCNC(=O)N1CCC(=O)CC1[1]
Predicted XlogP -0.6[2]
Predicted Monoisotopic Mass 170.10553 Da[2]

Proposed Synthesis Methodology

Rationale for Synthetic Approach

The synthesis of N-acyl and N-carbamoyl piperidines is a common transformation in medicinal chemistry. The most direct approach involves the acylation or carbamoylation of a piperidine nitrogen. In this case, the target molecule is a urea derivative, which can be readily formed by the reaction of a secondary amine with an isocyanate.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Oxopiperidine-1-carboxamide

This intermediate can be synthesized from 4-piperidone hydrochloride monohydrate and ethyl isocyanate.

  • Reaction Setup: To a stirred solution of 4-piperidone hydrochloride monohydrate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, at 0 °C to neutralize the hydrochloride and liberate the free secondary amine.

  • Addition of Isocyanate: Slowly add one equivalent of ethyl isocyanate to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-ethyl-4-oxopiperidine-1-carboxamide.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-piperidone_hydrochloride 4-Piperidone Hydrochloride Monohydrate reaction_vessel Reaction at 0°C to RT 4-piperidone_hydrochloride->reaction_vessel ethyl_isocyanate Ethyl Isocyanate ethyl_isocyanate->reaction_vessel base Triethylamine base->reaction_vessel solvent Dichloromethane solvent->reaction_vessel quench Quench with Water reaction_vessel->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product N-ethyl-4-oxopiperidine- 1-carboxamide purification->final_product

A flowchart illustrating the proposed synthetic pathway for N-ethyl-4-oxopiperidine-1-carboxamide.

Potential Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific combination of a 4-oxo group and an N-carboxamide moiety in N-ethyl-4-oxopiperidine-1-carboxamide suggests several potential areas of application.

As a Scaffold for Proteasome Inhibitors

Recent research has identified piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome β5 active-site (Pfβ5), a promising target for the development of new antimalarial drugs.[3] The core structure of N-ethyl-4-oxopiperidine-1-carboxamide aligns with the general features of this class of inhibitors, suggesting it could serve as a valuable starting point or intermediate for the synthesis of novel antimalarial agents.[3]

Building Block for Novel Therapeutics

The 4-oxopiperidine motif is a versatile building block in the synthesis of more complex molecules. The ketone functionality can be further elaborated through various chemical transformations, such as reductive amination, Wittig reactions, or the formation of heterocyclic rings. The N-carboxamide group can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also participate in hydrogen bonding interactions with biological targets.

Safety and Handling

Specific safety data for N-ethyl-4-oxopiperidine-1-carboxamide is not available. Therefore, it is prudent to handle this compound with the care afforded to other novel, biologically active small molecules. General safety precautions for substituted piperidones and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-ethyl-4-oxopiperidine-1-carboxamide is a chemical entity with significant potential as a building block and scaffold in drug discovery. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis and exploration of its biological activities, particularly in the context of developing novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination of N-Ethyl-4-oxopiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-aminopiperidine derivatives from N-ethyl-4-oxopiperidine-1-carboxamide through reductive amination. The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently found in bioactive compounds targeting a wide range of diseases.[1][2] This protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and broad functional group tolerance.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline methods for the purification and characterization of the final products.

Introduction: The Significance of 4-Aminopiperidine Derivatives

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products. The introduction of an amino group at the 4-position creates a versatile scaffold for further chemical elaboration, enabling the synthesis of compounds with diverse pharmacological activities, including but not limited to, CCR5 antagonists for HIV-1 entry inhibition, N-type calcium channel blockers for pain management, and inhibitors of Hepatitis C virus assembly.[1][2][6] The direct conversion of a 4-piperidone to a 4-aminopiperidine via reductive amination is an efficient and atom-economical strategy for accessing these valuable building blocks.[7][8]

The Chemistry: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[9] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[7][10]

Reaction Mechanism

The reaction between N-ethyl-4-oxopiperidine-1-carboxamide and a primary or secondary amine begins with the nucleophilic attack of the amine on the carbonyl carbon of the piperidone. This is followed by dehydration to form a transient iminium ion. A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final 4-aminopiperidine derivative. The use of a mildly acidic catalyst, such as acetic acid, can accelerate the formation of the iminium ion.[3][4]

Diagram of the Reductive Amination Pathway

G Ketone N-Ethyl-4-oxopiperidine- 1-carboxamide Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O Amine R1R2NH Amine->Iminium Product 4-Aminopiperidine Derivative Iminium->Product + [H-] Hydride NaBH(OAc)3 Hydride->Iminium

Caption: General reaction scheme for reductive amination.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination, including sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[11][12] However, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for several reasons:[3][4][5]

  • Mildness and Selectivity: STAB is a less powerful reducing agent than NaBH₄ and will not readily reduce the starting ketone, thus preventing the formation of alcohol byproducts.[5] Its rate of reduction for iminium ions is significantly faster than for ketones, allowing for a one-pot procedure.[4]

  • Safety: Unlike NaBH₃CN, STAB is non-toxic and does not release cyanide gas upon acidification.[9]

  • Compatibility: It is effective in a range of aprotic solvents and tolerates a wide variety of functional groups.[3][4]

Experimental Protocol

This protocol details the reductive amination of N-ethyl-4-oxopiperidine-1-carboxamide with a generic primary amine (R-NH₂).

Materials and Reagents
ReagentCAS NumberSupplier (Example)Purity
N-Ethyl-4-oxopiperidine-1-carboxamideNot availableCustom synthesis>98%
Primary Amine (R-NH₂)VariesSigma-Aldrich>98%
Sodium Triacetoxyborohydride (STAB)56553-60-7Sigma-Aldrich95%
1,2-Dichloroethane (DCE), anhydrous107-06-2Sigma-Aldrich99.8%
Acetic Acid, glacial64-19-7Sigma-Aldrich>99.7%
Saturated Sodium Bicarbonate Solution7558-79-4Fisher ScientificN/A
Anhydrous Sodium Sulfate7757-82-6Sigma-Aldrich>99%
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC
Ethyl Acetate141-78-6Fisher ScientificHPLC

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive.[11]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-ethyl-4-oxopiperidine-1-carboxamide (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, approximately 0.1 M concentration). Add the primary amine (1.1 eq) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

  • Characterization: The structure and purity of the final 4-aminopiperidine derivative should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Add Ketone to Flask Solvent 2. Add DCE, Amine, and Acetic Acid Setup->Solvent Reduce 3. Add NaBH(OAc)3 Solvent->Reduce Stir 4. Stir and Monitor Reduce->Stir Quench 5. Quench with NaHCO3 Stir->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Chromatography 8. Column Chromatography Dry->Chromatography Analysis 9. Characterize (NMR, MS, HPLC) Chromatography->Analysis

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can decompose the STAB.[11]

    • Incomplete iminium ion formation: For less reactive ketones or amines, a longer initial stirring time before adding the reducing agent or the use of a stronger Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) might be necessary.[11]

  • Side Products:

    • Formation of the corresponding alcohol suggests the reducing agent is too strong or the iminium ion formation is too slow. Using STAB should minimize this.

    • Dialkylation of primary amines can sometimes be an issue. Using a slight excess of the amine can help, or a stepwise procedure where the imine is formed first, followed by reduction.[3][13]

  • Difficult Purification: The basic nature of the product amine may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

Conclusion

The reductive amination of N-ethyl-4-oxopiperidine-1-carboxamide using sodium triacetoxyborohydride offers a reliable, safe, and efficient method for the synthesis of a wide array of 4-aminopiperidine derivatives. This protocol provides a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable building blocks for the development of novel therapeutics. The versatility of the reaction allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Deng, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3852. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Pevarello, P., et al. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 49(2), 573-583. [Link]

  • Golovin, E. E., et al. (1974). Substituted 4-amino piperidines with a shielded nitrogen atom. Chemistry of Heterocyclic Compounds, 10(10), 1209-1212. [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • He, S., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(1), 118-123. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(2), 284-311. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(17), 3127. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Royal Society of Chemistry. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]

Sources

Application Note: Solvent Systems for the Functionalization of N-ethyl-4-oxopiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technical guide for the handling and functionalization of N-ethyl-4-oxopiperidine-1-carboxamide . It deviates from standard templates to focus on the specific physicochemical challenges posed by the urea moiety and the 4-ketone functionality.

Executive Summary & Chemical Profile

N-ethyl-4-oxopiperidine-1-carboxamide is a critical piperidine scaffold used in the synthesis of GPCR ligands (e.g., CCR antagonists) and bioactive alkaloids. Unlike its ubiquitous analogue ethyl 4-oxopiperidine-1-carboxylate (the carbamate), this molecule features a urea moiety (


).

This structural distinction dictates the solvent strategy:

  • Polarity Shift: The urea group significantly increases polarity and hydrogen-bond donating (HBD) capability compared to the carbamate, altering solubility profiles.

  • Protic Sensitivity: The terminal urea proton (

    
    ) presents a "proton sink" for organometallics, requiring modified stoichiometry in nucleophilic additions.
    
  • Green Compatibility: The scaffold is highly compatible with modern ethereal solvents (2-MeTHF, CPME), allowing for the replacement of chlorinated solvents (DCM/DCE) in reductive aminations.

Physicochemical Profile & Solvent Suitability
ParameterDescriptionImpact on Protocol
Molecular Weight 170.21 g/mol Moderate volatility; amenable to GC/LC analysis.
H-Bond Donors 1 (Urea N-H)Critical: Causes poor solubility in non-polar alkanes (Hexane/Heptane).
Reactivity C4-KetoneSusceptible to nucleophilic attack (Reductive Amination, Grignard).
Stability Urea LinkageStable to weak acid/base; hydrolyzes in refluxing 6N HCl or NaOH.

Solvent Compatibility Matrix

The following table summarizes solvent performance based on reaction type and "Green Chemistry" principles.

Solvent ClassRepresentative SolventsCompatibilityApplication Notes
Chlorinated DCM, DCEHigh Traditional standard. Excellent solubility but environmentally restricted. Replace where possible.
Ethereal (Green) 2-MeTHF , CPMEHigh Recommended. 2-MeTHF offers higher reaction temperatures (BP 80°C) than THF and cleaner phase separation.
Esters EtOAc, iPrOAcMedium Good for workup. May react with strong nucleophiles (Grignards) or amines at high T.
Alcohols MeOH, EtOH, TFEHigh Excellent for reductive amination using borohydrides. TFE (Trifluoroethanol) can activate the ketone.
Aprotic Polar DMF, DMSO, NMPHigh Universal solubility but difficult workup (high BP). Use only if reagents are insoluble elsewhere.
Alkanes Hexane, HeptaneLow Antisolvent. The urea moiety causes the product to oil out or precipitate. Use for crystallization.

Deep Dive: Reductive Amination Protocols

Reductive amination is the primary transformation for this scaffold. While Dichloromethane (DCM) is the historical standard, it is toxic and creates waste disposal issues.

The "Green" Shift: Replacing DCM with 2-MeTHF

We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent.

  • Why? It solubilizes the polar urea scaffold better than toluene, separates cleanly from water (unlike THF), and allows for higher reaction temperatures to drive imine formation.

Protocol A: Direct Reductive Amination (Green Methodology)

Reagents: N-ethyl-4-oxopiperidine-1-carboxamide (1.0 eq), Amine (


, 1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), AcOH (1.0 eq).
Solvent:  2-MeTHF (0.2 M concentration).
  • Imine Formation: Charge the piperidone and amine into reaction vessel with 2-MeTHF. Add Acetic Acid. Stir at 25°C for 30–60 mins.

    • Note: If the amine is sterically hindered, heat to 60°C in 2-MeTHF (impossible in DCM).

  • Reduction: Cool to 20°C. Add STAB portion-wise.

    • Mechanism:[1][2] STAB is less basic than

      
       and selectively reduces the iminium ion over the ketone.
      
  • Quench: Add 10% aqueous

    
    .
    
  • Workup: Separate phases. The organic phase (2-MeTHF) retains the product; the aqueous phase removes boron salts.

    • Advantage:[2][3][4] No solvent swap needed for extraction (unlike MeOH/DCM protocols).

Workflow Visualization (DOT)

ReductiveAmination Start Start: N-ethyl-4-oxopiperidine -1-carboxamide Solvent Solvent Choice: 2-MeTHF (Preferred) vs DCM (Legacy) Start->Solvent Imine Step 1: Imine Formation (+ Amine, AcOH) Temp: 20-60°C Solvent->Imine Solubilization Reduction Step 2: Reduction (+ STAB) Selectivity Control Imine->Reduction In-situ Workup Step 3: Workup Phase Cut (Aq. K2CO3) Reduction->Workup Quench Product Final Product: 4-Amino-piperidine Derivative Workup->Product Evaporation

Figure 1: Optimized workflow for reductive amination using 2-MeTHF, eliminating the need for chlorinated solvents.

Deep Dive: Nucleophilic Addition (Grignard/Lithium)

Reacting the ketone with organometallics (e.g., Phenylmagnesium bromide) presents a specific challenge due to the urea functionality.

The "Sacrificial Equivalent" Phenomenon

The urea nitrogen bears a proton (


) with a 

of ~12–14 (in DMSO). Strong bases like Grignard reagents (

) or Organolithiums (

) will deprotonate this site before attacking the ketone.

Implication: If you use 1.0 equivalent of Grignard, you will recover starting material (the deprotonated urea salt precipitates).

Protocol B: Anhydrous Nucleophilic Addition

Solvent: Anhydrous THF (Ether is acceptable, but solubility may be poor). Stoichiometry: 2.2 Equivalents of Nucleophile required.

  • Preparation: Dissolve N-ethyl-4-oxopiperidine-1-carboxamide in Anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Sacrificial Addition (Eq 1): Add the first 1.0 eq of

    
     dropwise.
    
    • Observation: Gas evolution (alkane release) or slight precipitate formation (magnesium urea salt).

    • Chemistry:

      
      .
      
  • Nucleophilic Attack (Eq 2): Add the remaining 1.2 eq of

    
    .
    
    • Chemistry: Attack at the C4 ketone to form the tertiary alkoxide.

  • Quench: Pour into saturated

    
    . This reprotonates both the alkoxide and the urea nitrogen.
    
Reaction Pathway Visualization (DOT)

GrignardReaction Substrate Substrate: Urea-Ketone (N-H) Eq1 Add 1.0 eq R-MgBr (Sacrificial Base) Substrate->Eq1 Deprotonation Intermediate Intermediate: Mg-Urea Salt (Ketone Intact) Eq1->Intermediate Fast Eq2 Add 1.2 eq R-MgBr (Nucleophile) Intermediate->Eq2 C-C Bond Formation ProductSalt Dianion Species: Mg-Urea / Mg-Alkoxide Eq2->ProductSalt Quench Acidic Quench (NH4Cl) ProductSalt->Quench Final Target: 4-Substituted-4-Hydroxy Piperidine Quench->Final Reprotonation

Figure 2: Mechanistic pathway for Grignard addition, highlighting the necessity of the sacrificial equivalent.

References

  • Molecule Identification

    • PubChem Compound Summary for CID 11660209 (N-ethyl-4-oxopiperidine-1-carboxamide). National Center for Biotechnology Information (2023). Link

  • Green Solvent Selection

    • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[5] Green Chem., 2013, 15, 1159.[6] Link

    • 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. Pace, V., et al. (2012). Link

  • Reductive Amination Methodologies

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862. Link

  • Piperidone Chemistry

    • Recent advances in the synthesis of piperidones and piperidines.[8] Weintraub, P. M., et al. Tetrahedron, 2003, 59(17), 2953-2989.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-ethyl-4-oxopiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers working with N-ethyl-4-oxopiperidine-1-carboxamide (also known as 1-(ethylcarbamoyl)piperidin-4-one).[1][2]

The content focuses on overcoming the inherent solubility challenges imposed by the urea moiety within the piperidine scaffold, a common bottleneck in the synthesis of spiro-piperidines and pharmaceutical intermediates.

Diagnostic Framework: Why is Solubility Poor?

Before attempting to fix the solubility, it is critical to understand the molecular interactions driving the insolubility.

The "Urea Stacking" Phenomenon Unlike simple esters or ketones, N-ethyl-4-oxopiperidine-1-carboxamide contains a urea functional group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).[1]
  • H-Bond Donor: The ethyl-amino proton (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[1]
    
  • H-Bond Acceptor: The urea carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and the ketone (
    
    
    
    ).

The Consequence: These groups form an intermolecular hydrogen-bonding network (a "tape" or "stack" structure) in the solid state. This results in high lattice energy that non-polar or weakly polar solvents (Hexanes, Toluene, Diethyl Ether) cannot overcome.[2]

Solubility Decision Matrix

Use the following logic flow to determine the correct solvent system for your specific application.

SolubilityMatrix Start Identify Application Reaction Chemical Reaction Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis RxnType Reaction Type? Reaction->RxnType Solv_Recrys Recrystallize: EtOH or EtOAc/Hexane Purification->Solv_Recrys Solv_DMSO DMSO-d6 or CDCl3 Analysis->Solv_DMSO Nucleophilic Nucleophilic Addition (Grignard/Lithiation) RxnType->Nucleophilic Water Sensitive Reductive Reductive Amination (NaBH(OAc)3) RxnType->Reductive Protic OK Solv_THF Use Anhydrous THF (Requires Heat) Nucleophilic->Solv_THF Solv_DCM DCM or DCE Reductive->Solv_DCM

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Solvent Compatibility & Selection Guide

The following data categorizes solvents based on their ability to disrupt the urea H-bond network.

Solvent ClassSolubility RatingTechnical Notes & Recommendations
Chlorinated (DCM, Chloroform)High Primary Choice. The polarity of DCM effectively solvates the urea dipole without participating in H-bonding.[1][2] Ideal for reductive aminations.
Alcohols (MeOH, EtOH, IPA)High Good for Workup. Protic solvents compete for H-bonds, breaking the crystal lattice.[2] Warning: Avoid in reactions involving organometallics or anhydrides.
Polar Aprotic (DMSO, DMF, DMAc)Very High Use Sparingly. Excellent solubility but difficult to remove.[2] Use only if high temperatures (>100°C) are required.
Ethers (THF, 2-MeTHF, Dioxane)Moderate Requires Heat. Often requires warming to 40-50°C to initiate dissolution.[1][2] Once dissolved, it may supersaturate and stay in solution at RT.
Aromatics (Toluene, Xylene)Low Poor. The urea group repels the non-polar aromatic ring. Use only as a co-solvent or for azeotropic drying.
Alkanes (Hexanes, Heptane)Insoluble Anti-Solvent. Use these to crash the product out of solution during purification.

Advanced Troubleshooting Protocols

Scenario A: "The starting material won't dissolve in THF for my Grignard reaction."

Issue: You need a non-protic solvent, but the urea moiety causes the piperidone to remain a suspension in THF at room temperature. Protocol: The Thermal Supersaturation Method

  • Charge: Place the N-ethyl-4-oxopiperidine-1-carboxamide in the flask with anhydrous THF (concentration ~0.2 M).

  • Heat: Warm the mixture to 50–60°C under Argon. The solid should dissolve completely as the lattice energy is overcome.

  • Cool: Slowly cool to Room Temperature (RT).

    • Note: Urea derivatives often form supersaturated solutions . Even if it is thermodynamically insoluble at RT, it may remain kinetically stable in solution long enough to perform the addition.

  • Reaction: Add the Grignard reagent immediately upon reaching RT.

Scenario B: "Oiling Out" during Recrystallization

Issue: When trying to purify using EtOAc/Hexanes, the product separates as a sticky oil instead of crystals. Cause: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide. Protocol: The "Seeding" Technique

  • Dissolve: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (or DCM).

  • Precipitate: Add Hexanes (or Heptane) dropwise only until the solution turns slightly cloudy (turbid).

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod.

  • Rest: Place in a freezer (-20°C) overnight. Do not disturb. The oil should solidify into a filterable solid.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as a solvent? A: Generally, no . While solubility might be adequate, acetone contains a ketone group that can compete with the C4-ketone of your piperidine in nucleophilic reactions. For non-reactive uses (analysis), acetone is acceptable.[2]

Q2: Why does my LCMS show a mass of M+1+Water? A: Piperidones are prone to hydration. The C4 ketone is electron-deficient and can form a gem-diol (hydrate) in the presence of water/acid.[1][2] This is an equilibrium artifact in the LCMS source and usually does not indicate the material has degraded in the flask.

Q3: How do I remove DMF if I had to use it for solubility? A: Do not try to rotovap DMF off (requires high heat which may decompose the urea).

  • Method: Dilute the reaction mixture with 10 volumes of Water or Brine. Extract 3x with EtOAc. The product will move to the organic layer; the DMF stays in the water.

Mechanism of Solubilization

Understanding the molecular interaction helps in designing new solvent systems.

SolubilizationMechanism cluster_0 Solvent Action SolidState Solid State: Urea-Urea H-Bonding (High Lattice Energy) SolventInteraction Solvent Interaction: Dipole Insertion SolidState->SolventInteraction Heat + Polarity Dissolved Dissolved State: Solvated Urea Molecules SolventInteraction->Dissolved Entropy > Enthalpy DCM DCM/Chloroform: Dipole-Dipole Interaction SolventInteraction->DCM MeOH Methanol: H-Bond Competition SolventInteraction->MeOH

Figure 2: Mechanistic pathway of breaking the urea hydrogen-bond network.[1][2]

References

  • Urea Solubility Principles

    • Solubility of Urea Derivatives in Organic Solvents.[3][4][5][6] BenchChem Technical Guides. (2025).[5]

    • Source: [2]

  • Piperidone Synthesis & Handling

    • Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.[1][2][7] Chemical Review and Letters, 4(4), 192-199.[2][7][8] (2021).[8]

    • Source: [2]

  • General Solubility of Amides/Ureas

    • Urea Solubility in Organic Solvents.[3][4][5] Solubility of Things Database.

    • Source: [2]

  • Analogous Compound Data (N-Carbethoxy-4-piperidone)

    • Ethyl 4-oxopiperidine-1-carboxylate Properties.[1][2][9][10] Sigma-Aldrich Technical Data.[1][2][10]

    • Source: [1][10]

Sources

Topic: Stability of Urea Linkage in N-ethyl-4-oxopiperidine-1-carboxamide under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-ethyl-4-oxopiperidine-1-carboxamide Stability

Executive Summary & Stability Profile

Compound Overview: N-ethyl-4-oxopiperidine-1-carboxamide (N-Et-4-OPC) features a trisubstituted urea linkage incorporating a secondary amine (piperidine) and a primary amine (ethylamine) residue. The molecule also contains a 4-ketone (4-oxo) functionality on the piperidine ring.

Stability Verdict: The urea linkage in N-Et-4-OPC is kinetically stable in dilute aqueous acids (pH 2–5) at ambient temperature (


). However, it exhibits thermodynamic instability  under forcing conditions (pH < 1, T > 

), leading to hydrolysis.

Critical Warning: While the urea linkage is the primary structural concern, the 4-oxo group presents a secondary risk of acid-catalyzed ketalization if alcoholic solvents (MeOH, EtOH) are used during acidic workups. This is often misdiagnosed as urea hydrolysis.

ConditionStability RatingPrimary Degradation Product(s)
0.1 M HCl, 25°C High (Stable > 24h)None detected
1.0 M HCl, 25°C ModerateTrace hydrolysis (< 2% over 24h)
1.0 M HCl, 80°C Low (Critical Failure)4-Piperidone, Ethylamine, CO₂
Acid + MeOH False Positive Dimethyl ketal (via 4-oxo group)

The Science of Degradation (Mechanism)

To troubleshoot effectively, you must understand the failure mode. The acid-catalyzed hydrolysis of the urea linkage follows an


 mechanism (Acid-catalyzed, bimolecular, acyl-oxygen cleavage).
The Degradation Pathway
  • Protonation: The carbonyl oxygen of the urea is protonated by the acid (

    
    ), activating the carbon center.
    
  • Nucleophilic Attack: Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses. Due to the basicity of the leaving groups, the bond to the piperidine nitrogen is generally more robust than the ethylamine side, but both can cleave. Complete hydrolysis yields the amine salts and carbon dioxide.

Visualizing the Pathway

UreaHydrolysis Reactant N-ethyl-4-oxopiperidine-1-carboxamide Protonated O-Protonated Intermediate (Activated Electrophile) Reactant->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Unstable) Protonated->Tetrahedral + H2O (Rate Limiting) Products Hydrolysis Products: 4-Piperidone + Ethylamine + CO2 Tetrahedral->Products Collapse (-CO2)

Figure 1: Acid-catalyzed hydrolysis mechanism of the urea linkage in N-Et-4-OPC.

Troubleshooting Guide (Q&A Format)

Q1: I observed a yield loss of 30% after an acidic workup (1N HCl wash). Did my urea hydrolyze?

  • Diagnosis: Unlikely at room temperature. Urea hydrolysis is slow without heat.

  • Root Cause Analysis:

    • Solubility: The urea moiety increases water solubility. If your aqueous phase was too large or not salted out (NaCl), you likely lost product to the aqueous layer, not to decomposition.

    • Ketalization: Did you use methanol or ethanol in the extraction? The 4-oxo group forms ketals rapidly in acid/alcohol mixtures.

  • Action: Re-extract the aqueous layer with DCM (dichloromethane) or CHCl3 (chloroform). Check the "impurity" by NMR; if you see a methoxy signal (~3.2 ppm), it is the ketal, not a hydrolysis product.

Q2: I see a new spot on TLC (


) after heating in 6M HCl. What is it? 
  • Diagnosis: Confirmed Hydrolysis.

  • Explanation: You have exceeded the thermal and acidic stability threshold. The urea has cleaved.[1][2][3][4][5][6]

  • Identification: The spot at the baseline is likely 4-piperidone hydrochloride (or its hydrate). The ethylamine component is volatile or lost in the aqueous waste.

  • Action: Lower the temperature. If deprotection of another group is required, switch to non-aqueous acids (e.g., TFA/DCM) or Lewis acids (e.g.,

    
    ) at low temperatures (
    
    
    
    ).

Q3: Can I use Lewis Acids (e.g.,


, 

) with this molecule?
  • Diagnosis: Proceed with Caution.

  • Risk: Lewis acids coordinate strongly to the 4-oxo oxygen and the urea carbonyl oxygen.

  • Consequence: While they rarely cleave the urea bond directly, they deactivate the molecule and can lead to complex formation that precipitates or complicates workup.

  • Action: Quench Lewis acid reactions with a buffered solution (e.g., Rochelle's salt) rather than strong acid to prevent heat-generation spikes that could trigger hydrolysis.

Standard Operating Procedure: Stability Stress Test

Use this protocol to validate the stability of your specific batch or conditions before scaling up.

Objective: Determine half-life (


) of N-Et-4-OPC in a specific acidic medium.

Materials:

  • HPLC System (C18 Column, UV detection at 210 nm).

  • Buffer A: 0.1% Formic Acid in Water.

  • Buffer B: Acetonitrile.

  • Internal Standard: Benzophenone (inert to acid).

Protocol:

  • Preparation: Dissolve 10 mg of N-Et-4-OPC in 1 mL of Acetonitrile.

  • Stress Condition: Add 9 mL of the target acidic solvent (e.g., 1M HCl).

  • Incubation: Place in a thermomixer at the desired temperature (e.g.,

    
     or 
    
    
    
    ).
  • Sampling:

    • Take a

      
       aliquot at T=0, 1h, 4h, 8h, 24h.
      
    • IMMEDIATE QUENCH: Dilute the aliquot into

      
       of 100 mM Ammonium Bicarbonate buffer (pH 8) to stop the reaction.
      
  • Analysis: Inject onto HPLC. Plot the peak area ratio (Compound/Internal Standard) vs. Time.

Decision Logic:

StabilityLogic Start Start Stability Test Check24h Is >98% remaining at 24h? Start->Check24h Stable Process Safe for Scale-up Check24h->Stable Yes CheckTemp Was Temp > 40°C? Check24h->CheckTemp No Optimize Reduce Temp or Acid Conc. CheckTemp->Optimize Yes Critical Switch Reagent (e.g., use TFA) CheckTemp->Critical No (Unstable at RT)

Figure 2: Decision tree for interpreting stability data.

References

  • Mechanism of Urea Hydrolysis

    • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media.[4][5][7] Journal of the American Chemical Society, 77(18), 4729–4733.

  • Piperidine-1-carboxamide Synthesis & Properties

    • PubChem Compound Summary for CID 34767, Ethyl 4-oxopiperidine-1-carboxylate (Structurally homologous carbamate reference).

  • Acid-Catalyzed Hydrolysis Kinetics

    • Estiu, G., et al. (2010). Reaction Pathways and Free Energy Profiles for Spontaneous Hydrolysis of Urea.[4] The Journal of Physical Chemistry B, 114(11), 3857–3866.

  • General Stability of Amides and Ureas

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

Sources

Troubleshooting low yields in reductive amination of piperidine-1-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in the reductive amination of piperidine-1-carboxamides. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Principles: The Challenge of Piperidine-1-Carboxamides

Reductive amination is a cornerstone transformation for C-N bond formation, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine.[1] While robust, the reaction's success is highly dependent on the nucleophilicity of the amine.

Piperidine-1-carboxamides present a unique challenge. The carboxamide group (-C(O)NR₂) is strongly electron-withdrawing. This delocalization of the nitrogen lone pair significantly reduces the basicity and nucleophilicity of the piperidine nitrogen.[2][3] Consequently, the initial condensation step to form the hemiaminal and the subsequent dehydration to the iminium ion are often sluggish and become the rate-limiting steps of the entire sequence.[1] Understanding this electronic deficit is the key to troubleshooting low yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows a significant amount of unreacted aldehyde/ketone and piperidine starting materials, even after prolonged reaction times. What is happening?

Answer: This is the most common failure mode and almost always points to inefficient imine or iminium ion formation. The reduced nucleophilicity of your piperidine-1-carboxamide is likely preventing it from effectively attacking the carbonyl carbon.

Causality: The equilibrium between the starting materials and the imine often lies far to the left.[1] To drive the reaction forward, you must facilitate both the initial nucleophilic attack and the subsequent dehydration.

Solutions:

  • Optimize pH with Catalytic Acid: The reaction requires a delicate pH balance. A mildly acidic environment (typically pH 4-7) protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[4] However, excessively acidic conditions will protonate the piperidine nitrogen, rendering it non-nucleophilic.[4]

    • Actionable Advice: Add a catalytic amount of acetic acid (AcOH). For stubborn reactions, start with 0.25 equivalents and incrementally increase, monitoring the reaction progress.[5]

  • Remove Water: Since dehydration is critical for imine formation, removing the water byproduct can significantly shift the equilibrium to the product side.[1]

    • Actionable Advice: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

  • Increase Reactant Concentration: Le Chatelier's principle dictates that increasing the concentration of reactants can help drive the equilibrium forward.

    • Actionable Advice: Run the reaction at a higher concentration. If solubility allows, consider using one of the reactants as the solvent, though this is less common.

  • Use a Lewis Acid Catalyst: For particularly unreactive carbonyls or amines, a Lewis acid can be employed to activate the carbonyl group towards nucleophilic attack.[6]

    • Actionable Advice: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂).[6][7] These must be handled under strictly anhydrous conditions.

Question 2: My reaction is consuming the starting materials, but my primary yield is the alcohol corresponding to my starting carbonyl. How do I prevent this?

Answer: This indicates that the reduction of the carbonyl starting material is outcompeting the reduction of the desired iminium ion intermediate. This is a problem of reagent selectivity.

Causality: Stronger reducing agents like sodium borohydride (NaBH₄) are capable of reducing aldehydes and ketones directly.[6] If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant carbonyl compound.

Solutions:

  • Switch to a Milder, More Selective Reducing Agent: The key is to use a hydride donor that is selective for the protonated iminium ion over the neutral carbonyl.

    • Actionable Advice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations for this very reason.[8] Its bulk and attenuated reactivity make it highly selective for iminium ions, and it is effective even in the presence of acetic acid.[8] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, being more selective than NaBH₄ but also highly toxic.[7]

  • Adopt a Stepwise (Indirect) Procedure: If you must use a less selective reducing agent like NaBH₄, you can separate the imine formation and reduction steps.

    • Actionable Advice: First, stir the carbonyl and the piperidine-1-carboxamide (with catalytic acid if needed) in a solvent like methanol until imine formation is complete (monitor by TLC or LC-MS). Then, cool the reaction and add the NaBH₄.[4][9] Methanol is often a good solvent for this two-step approach.[5]

Question 3: I am using a primary piperidine-1-carboxamide (i.e., with an additional primary amine group elsewhere on the molecule) and am seeing significant di-alkylation byproducts. How can I achieve mono-alkylation?

Answer: Di-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the primary amine starting material and reacts with another equivalent of the carbonyl.

Causality: The product of the first reductive amination can compete with the starting material in a subsequent reaction, leading to over-alkylation.[9]

Solutions:

  • Use an Excess of the Amine: Employing a molar excess (up to 5%) of the primary amine can statistically favor the mono-alkylation product.[9]

  • Stepwise Procedure: The most robust solution is the indirect or stepwise procedure described in the previous question. By forming the imine first and then adding the reducing agent, you control the stoichiometry precisely.[9][10]

  • Control Stoichiometry: In a direct (one-pot) reaction, carefully control the stoichiometry, ensuring the carbonyl compound is the limiting reagent.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in your reductive amination experiments.

Troubleshooting_Workflow start_node Low Yield Observed decision_node decision_node start_node->decision_node cause_node1 Cause: Inefficient Imine/Iminium Formation decision_node->cause_node1  High % of Starting  Materials Remain   cause_node2 Cause: Reducing Agent is Not Selective decision_node->cause_node2  Carbonyl Reduced  to Alcohol   cause_node3 Cause: Product is Reactive decision_node->cause_node3  Di-alkylation  Observed   cause_node cause_node solution_node solution_node solution_node1_1 1. Add Catalytic Acid (AcOH) cause_node1->solution_node1_1 Solution solution_node2_1 1. Switch to NaBH(OAc)₃ (STAB) cause_node2->solution_node2_1 Solution solution_node3_1 1. Use Stepwise (Indirect) Procedure cause_node3->solution_node3_1 Solution solution_node1_2 2. Use Dehydrating Agent (Mol. Sieves) solution_node1_1->solution_node1_2 solution_node1_3 3. Increase Concentration solution_node1_2->solution_node1_3 solution_node2_2 2. Use Stepwise (Indirect) Procedure solution_node2_1->solution_node2_2 solution_node3_2 2. Use Slight Excess of Amine solution_node3_1->solution_node3_2

Caption: A decision tree for troubleshooting low yields in reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for reductive amination of piperidine-1-carboxamides? For direct (one-pot) reactions, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness and high selectivity for iminium ions over carbonyls.[8][9] For indirect (stepwise) procedures where the imine is pre-formed, sodium borohydride (NaBH₄) is a cost-effective and powerful choice.[9][10]

Q2: What is the best solvent for this reaction? 1,2-Dichloroethane (DCE) is a common and effective solvent for direct reductive aminations with NaBH(OAc)₃.[6][9] Tetrahydrofuran (THF) and dichloromethane (DCM) are also frequently used.[6] For stepwise procedures using NaBH₄, methanol (MeOH) or ethanol (EtOH) are excellent choices as they facilitate rapid imine formation.[4][5]

Q3: How long should the reaction run? Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates.[9] It is crucial to monitor the reaction's progress by a suitable analytical method like TLC or LC-MS rather than relying on a fixed time.

Q4: Can I heat the reaction to speed it up? Modest heating (e.g., to 40-50 °C) can sometimes accelerate sluggish imine formation. However, be aware that hydride reducing agents can decompose at elevated temperatures, and side reactions may become more prevalent. It is generally better to first optimize the reaction at room temperature.

Data & Reagent Summary

Table 1: Comparison of Common Reducing Agents

Reducing AgentFormulaTypical Use CaseKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Direct (One-Pot) High selectivity for iminium ions; tolerant of mild acid.[8]Moisture sensitive; higher cost.[6]
Sodium CyanoborohydrideNaBH₃CNDirect (One-Pot)Selective for iminium ions; water-tolerant.[6]Highly toxic (can release HCN).[5]
Sodium BorohydrideNaBH₄Indirect (Stepwise) Inexpensive; powerful reductant.Reduces aldehydes/ketones; requires separate imine formation step.[6]
Catalytic HydrogenationH₂ / Pd, Pt, NiDirect or Indirect"Green" byproducts; effective.[1]Requires specialized equipment (hydrogenator); catalyst can be deactivated.[1]

Detailed Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is ideal for a one-pot synthesis and minimizes carbonyl reduction side products.[9]

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq).

  • Reagent Addition: Add the piperidine-1-carboxamide derivative (1.0 - 1.1 eq) followed by anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Catalyst (Optional): If substrates are known to be unreactive, add glacial acetic acid (0.5 - 1.0 eq).

  • Stir: Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal/iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq) portion-wise. Note: The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This protocol is useful for preventing over-alkylation or when using the less selective but more economical NaBH₄.[4][9]

  • Step A: Imine Formation

    • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the piperidine-1-carboxamide derivative (1.0 eq) in methanol (MeOH).

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-3 hours, or until imine formation is deemed complete by TLC or NMR analysis.

  • Step B: Reduction

    • Cool the methanolic solution of the imine to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reduction is complete (monitor by TLC or LC-MS).

    • Workup: Quench the reaction by the slow addition of water. Most of the methanol can be removed under reduced pressure.

    • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as described in Protocol 1.

General Reductive Amination Mechanism

The diagram below illustrates the fundamental steps of the reaction pathway.

Reductive_Amination_Mechanism carbonyl Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + H⁺ - H⁺ amine Amine (Piperidine-1-carboxamide) amine->hemiaminal + H⁺ - H⁺ iminium Iminium Ion hemiaminal->iminium - H₂O product Final Amine Product iminium->product + [H⁻] (Reduction)

Sources

Validation & Comparative

FTIR characteristic peaks for urea vs carbamate piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic distinction between urea and carbamate moieties attached to a piperidine core. It is structured for researchers requiring definitive structural validation of pharmaceutical intermediates.

Executive Summary

In medicinal chemistry, distinguishing between urea (


) and carbamate (

) linkers is critical, particularly when optimizing piperidine-based pharmacophores (e.g., FAAH inhibitors).[1] While both share a carbonyl core, their vibrational signatures differ significantly due to electronic resonance and symmetry.

The Diagnostic Rule of Thumb:

  • Urea Derivatives: Exhibit a lower frequency carbonyl (

    
    ) and often possess distinct N-H features (if mono-substituted).
    
  • Carbamate Derivatives: Exhibit a higher frequency carbonyl (

    
    ) and a diagnostic, high-intensity C-O-C stretching  band (
    
    
    
    ).

Structural Basis of Vibrational Modes[2]

To interpret the spectra accurately, one must understand the electronic environment of the carbonyl group.

  • Urea (Resonance Dominance): The carbonyl carbon is flanked by two nitrogen atoms. Both nitrogens donate lone pair electrons into the carbonyl

    
    -system (
    
    
    
    ). This strong resonance increases the single-bond character of the C=O bond, reducing its force constant and lowering the vibrational frequency.
  • Carbamate (Inductive Competition): The carbonyl is flanked by one nitrogen and one oxygen. While oxygen can donate electrons, it is significantly more electronegative than nitrogen. The inductive withdrawal (

    
     effect) of the alkoxy oxygen competes with resonance donation, retaining more double-bond character in the carbonyl compared to urea. Consequently, the frequency is higher.[2]
    
Visualization: Electronic Effects & Structure

Electronic_Effects Urea Piperidine Urea (Pip-CO-NH-R) Resonance Resonance Donation (Lowers Frequency) Urea->Resonance 2x Nitrogen Donors Carbamate Piperidine Carbamate (Pip-CO-O-R) Carbamate->Resonance 1x N, 1x O Donor Induction Inductive Withdrawal (Raises Frequency) Carbamate->Induction Oxygen Electronegativity Freq_Urea C=O: 1630-1660 cm⁻¹ Resonance->Freq_Urea Strong Effect Freq_Carb C=O: 1690-1740 cm⁻¹ Induction->Freq_Carb Dominant Effect

Figure 1: Mechanistic origin of carbonyl frequency shifts. Urea's double-nitrogen resonance lowers the wavenumber, while carbamate's oxygen induction raises it.

Detailed Spectral Comparison

The following table synthesizes characteristic peak assignments for piperidine derivatives where the piperidine nitrogen is part of the functional group (


).
Comparative Data Table
Vibrational ModeUrea Derivative (

)
Carbamate Derivative (

)
Diagnostic Value
C=O[2][3] Stretch 1630 -- 1660 cm⁻¹ (Broad, intense)1690 -- 1740 cm⁻¹ (Sharp, intense)Primary
C-O Stretch Absent1200 -- 1280 cm⁻¹ (Very Strong, Broad)Primary
N-H Stretch 3300 -- 3450 cm⁻¹ (If R is not H, single band)Absent(Unless R contains amine/alcohol)Secondary
Amide II (N-H Bend) 1530 -- 1570 cm⁻¹ AbsentSecondary
C-N Stretch ~1460 cm⁻¹ (Often obscured)~1420 cm⁻¹ (Weaker)Tertiary
Key Analysis Points:
A. The Carbonyl Region (1600–1750 cm⁻¹)

This is the most reliable differentiator.

  • Urea : Look for the "Amide I" band.[4] It typically appears as a broad peak centered around 1640 cm⁻¹ . In solid-state samples (KBr pellet), hydrogen bonding can broaden this further and shift it slightly lower.

  • Carbamate : Look for the "Ester-like" carbonyl. It is sharper and appears at higher energy, typically 1700 cm⁻¹ or above .[5] If the peak is below 1660 cm⁻¹, it is almost certainly not a carbamate.[3][4]

B. The Fingerprint Region (1000–1300 cm⁻¹)
  • Carbamate : The C-O-C asymmetric stretch is often the strongest peak in the entire spectrum, appearing between 1200 and 1280 cm⁻¹ . This corresponds to the

    
     linkage.
    
  • Urea : This region is relatively clean. While C-N stretches exist, they are significantly weaker than the massive C-O dipole change seen in carbamates.

C. The N-H Region (3100–3500 cm⁻¹)[2]
  • Urea : If the derivative is

    
    , a distinct N-H stretching band is visible.
    
  • Carbamate : If the derivative is

    
     (where R is alkyl/aryl), there is no N-H bond  in the functional group. The absence of a peak above 3100 cm⁻¹ (excluding C-H stretches) strongly supports the carbamate structure.
    

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference in the 1600 region), follow this validated workflow.

Method: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for pharmaceutical intermediates to avoid moisture absorption (hygroscopicity) which can obscure the Amide I/II regions.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the background spectrum is flat (no residue peaks at 2900 cm⁻¹ or 1700 cm⁻¹).

  • Background Scan: Collect 32 scans of the ambient air.

  • Sample Deposition: Place ~5 mg of the solid piperidine derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "ATR Correction" (if available in software) to account for penetration depth dependence on wavelength, although raw comparison is usually sufficient for ID.

Diagnostic Decision Tree

Spectral_Decision_Tree Start Analyze Spectrum (1000 - 1800 cm⁻¹) Check_CO Check Carbonyl (C=O) Position Start->Check_CO High_Freq > 1680 cm⁻¹ Check_CO->High_Freq Low_Freq < 1660 cm⁻¹ Check_CO->Low_Freq Check_COC Check 1200-1300 cm⁻¹ (Strong Band?) High_Freq->Check_COC Check_NH Check 3300-3400 cm⁻¹ (N-H Stretch?) Low_Freq->Check_NH Result_Carb CARBAMATE (Pip-CO-O-R) Check_COC->Result_Carb Yes (Strong C-O) Result_Urea UREA (Pip-CO-NH-R) Check_COC->Result_Urea No (Rare) Check_NH->Result_Carb No (Unlikely) Check_NH->Result_Urea Yes

Figure 2: Logic flow for identifying the functional group based on spectral features.

References

  • Comparison of Urea and Carbamate Gelators : Identifying the C=O shift (1691 cm⁻¹ for carbamate vs 1620 cm⁻¹ for urea). Source: National Institutes of Health (NIH).

  • FTIR Analysis of Pharmaceutical Raw Materials : Guidelines on ATR methodology and spectral interpretation. Source: NGS Technology / Pharmacopoeia Standards.

  • Vibrational Spectroscopy of Urea Derivatives : Detailed assignment of Amide I/II and N-H bands. Source: ResearchGate.

  • Piperidine Spectral Data : Reference spectra for the piperidine core (C-H stretches). Source: NIST Chemistry WebBook.

Sources

A Technical Guide to the Bioisosteric Replacement of Carbamates with Ureas in Piperidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic modification of lead compounds is a cornerstone of successful optimization. The piperidine scaffold, a privileged structure in medicinal chemistry, is frequently the subject of such molecular refinement.[1] This guide provides an in-depth comparative analysis of a common bioisosteric replacement: the substitution of a carbamate moiety with a urea in piperidine-containing drug candidates. This decision, seemingly a subtle atomic transposition, can have profound consequences on a molecule's pharmacological and pharmacokinetic profile. Herein, we will explore the underlying rationale, synthetic considerations, and functional outcomes of this bioisosteric switch, supported by experimental data to guide your drug discovery endeavors.

The Rationale for Bioisosteric Replacement: Carbamates vs. Ureas

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a powerful tool for fine-tuning the characteristics of a drug molecule.[2][3] The replacement of a carbamate with a urea is a classic example of this strategy, driven by the desire to modulate key molecular properties that govern a drug's efficacy and developability.

Physicochemical Properties: A Tale of Two Moieties

The fundamental differences between carbamates and ureas lie in their hydrogen bonding capabilities and electronic character, which in turn influence their solubility, lipophilicity, and metabolic stability.

PropertyCarbamateUreaRationale for Replacement
Hydrogen Bond Donors One N-H donorTwo N-H donorsThe additional N-H donor in ureas can lead to stronger and more extensive hydrogen bond networks with the target protein, potentially increasing potency and selectivity.[4]
Hydrogen Bond Acceptors Two (carbonyl and ether oxygens)One (carbonyl oxygen)The presence of an additional hydrogen bond acceptor in carbamates can sometimes lead to off-target interactions or increased polarity.
Lipophilicity (LogP) Generally more lipophilicGenerally more hydrophilicThe increased polarity of ureas can improve aqueous solubility, which is often a challenge in drug development. However, this can also impact cell permeability.[5]
Metabolic Stability Susceptible to hydrolysis by esterases and amidasesGenerally more metabolically stableThe ester linkage in carbamates is a common site for metabolic cleavage. Ureas, lacking this ester group, often exhibit greater resistance to hydrolysis, leading to a longer half-life in vivo.[1][5]
Basicity (pKa) The nitrogen is less basic due to resonance with the adjacent ester oxygen.The nitrogens are more basic compared to carbamates.This difference in basicity can influence the ionization state of the molecule at physiological pH, affecting its absorption, distribution, and target engagement.[6]

The decision to replace a carbamate with a urea is therefore a multi-faceted one, aimed at enhancing target binding, improving metabolic stability, and optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a piperidine-based drug candidate.[6][7]

Synthetic Strategies for Incorporating Carbamate and Urea Moieties onto Piperidine Scaffolds

The feasibility of a bioisosteric replacement is heavily dependent on the accessibility of synthetic routes to the desired analogues. Fortunately, the synthesis of both piperidine carbamates and ureas is well-established in medicinal chemistry.

Synthesis of Piperidine Carbamates

A common method for the synthesis of piperidine carbamates involves the reaction of a piperidine nitrogen with a chloroformate derivative.

Experimental Protocol: General Procedure for the Synthesis of a Piperidine Carbamate

  • To a solution of the desired piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Slowly add the corresponding chloroformate (e.g., phenyl chloroformate) (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine carbamate.

Synthesis of Piperidine Ureas

The synthesis of piperidine ureas can be achieved through several methods, with the reaction of a piperidine with an isocyanate being one of the most direct.

Experimental Protocol: General Procedure for the Synthesis of a Piperidine Urea

  • To a solution of the desired piperidine (1.0 eq.) in an aprotic solvent such as DCM or THF, add the corresponding isocyanate (1.05 eq.) at room temperature.

  • Stir the reaction mixture for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography on silica gel to yield the target piperidine urea.[8]

Alternatively, ureas can be synthesized from amines and a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI).[9]

Comparative Analysis of Carbamate vs. Urea Bioisosteres in Piperidine Drugs: Case Studies

The true measure of a bioisosteric replacement's success lies in the experimental data. Below are case studies that highlight the impact of substituting a carbamate with a urea in piperidine-containing or structurally related molecules.

Case Study 1: M1 Allosteric Agonists

In a study on analogues of the M1 allosteric agonist TBPB, researchers explored capping the distal piperidine nitrogen with various functional groups, including carbamates and ureas.[10] While a direct carbamate-for-urea swap on an identical scaffold was not the primary focus, the study revealed that both ureas and carbamates could maintain M1 selectivity, despite the significant changes in basicity and topology.[10] This suggests that in certain contexts, both moieties can occupy the same binding pocket and elicit a similar biological response.

Case Study 2: Fatty Acid Amide Hydrolase (FAAH) and TRP Channel Dual Ligands

A study by Morera et al. on piperazine-based compounds (a close structural relative of piperidines) provided a direct comparison of carbamate and urea functionalities.[11] The researchers designed and synthesized a series of piperazinyl carbamates and ureas as potential dual-action ligands for FAAH and TRPV1 or TRPA1 receptors. Their findings demonstrated that subtle structural changes, including the switch from a carbamate to a urea, could significantly impact the activity and selectivity profile of the compounds.[11] This highlights the importance of empirical testing when making such bioisosteric replacements.

Case Study 3: Organogelators

While not a direct pharmaceutical application, a comparative study by Lahuerta et al. on chiral C2 symmetric organogelators provided valuable insights into the differing intermolecular forces of carbamates and ureas.[12] The urea-based organogelators were found to be more efficient gelators than their carbamate counterparts, a phenomenon attributed to the additional N-H bond in the urea moiety, which leads to stronger and more organized supramolecular networks.[4][12] This fundamental difference in hydrogen bonding capacity is directly translatable to drug-receptor interactions, where the urea's ability to form more robust hydrogen bonds can lead to enhanced binding affinity.[4]

Visualizing the Bioisosteric Replacement and Synthetic Workflow

To further clarify the concepts discussed, the following diagrams illustrate the bioisosteric replacement and a general synthetic workflow.

Synthetic_Workflow start Piperidine Starting Material chloroformate Reaction with Chloroformate start->chloroformate isocyanate Reaction with Isocyanate start->isocyanate purification_carbamate Purification chloroformate->purification_carbamate purification_urea Purification isocyanate->purification_urea carbamate_product Piperidine Carbamate urea_product Piperidine Urea purification_carbamate->carbamate_product purification_urea->urea_product

Sources

Safety Operating Guide

Personal protective equipment for handling N-ethyl-4-oxopiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for N-ethyl-4-oxopiperidine-1-carboxamide CAS: 675112-78-4 Role: Senior Application Scientist / Laboratory Safety Lead[1][2]

Executive Safety Summary

N-ethyl-4-oxopiperidine-1-carboxamide is a specialized heterocyclic building block used in pharmaceutical synthesis.[2] While specific toxicological data for this exact CAS (675112-78-4) is limited in public literature, structural activity relationship (SAR) analysis with analogous piperidine derivatives (e.g., Ethyl 4-oxopiperidine-1-carboxylate) mandates that we treat this compound as a Category 2 Irritant and Potential Acute Toxin (Oral/Inhalation) .[1][2]

The Core Threat: The primary operational risk is aerosolization of fine particulates during weighing and transfer, leading to respiratory sensitization or mucous membrane irritation.

Hazard Profile (Predicted GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5][6]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6][7][8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][4]
Acute Toxicity (Oral) Cat 4*H302: Harmful if swallowed (Precautionary assignment based on piperidine motif).

Risk Assessment & Exposure Control Strategy

As scientists, we do not rely on PPE as the first line of defense. We use the Hierarchy of Controls . PPE is the final barrier when engineering controls (fume hoods) cannot fully mitigate exposure.

The "Why" Behind the Protocol (Causality)
  • Amide Permeation: The carboxamide functional group increases polarity. While standard nitrile provides excellent protection against the solid, if this compound is dissolved in organic solvents (DCM, DMF), the solvent becomes the driving force for skin permeation.

  • Static Charge: Piperidine derivatives often exist as fluffy, electrostatic solids. Standard weighing procedures can cause "fly-away" particles, bypassing standard sash openings if not managed.[2]

  • Cross-Contamination: Beyond safety, human keratin and skin oils are contaminants. Full PPE protects the integrity of your assay as much as it protects you.

Visualizing the Safety Logic

HierarchyOfControls Engineering 1. Engineering Controls (Primary Barrier) Chemical Fume Hood Static-Dissipative Balance Admin 2. Administrative Controls (Process) SOPs, Designated Areas Minimizing Quantity Engineering->Admin Residual Risk PPE 3. PPE (Final Barrier) Nitrile Gloves, Goggles Lab Coat, N95 (if outside hood) Admin->PPE Exposure Risk Hazard Source: N-ethyl-4-oxopiperidine-1-carboxamide (Dust/Aerosol) Risk->Engineering Containment

Figure 1: The Hierarchy of Controls applied to solid handling.[2] Note that PPE is the final redundancy, not the primary solution.[2]

PPE Selection Matrix

This matrix is designed for self-validation . Before starting, verify your equipment matches these specifications.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile Gloves (Disposable) Thickness: ≥ 0.11 mm (4 mil)Standard:[2] EN 374 / ASTM D6319Nitrile offers excellent resistance to solid organic amides. The material is tough enough to prevent abrasion during spatula manipulation.
Hand Protection (Solution) Double Gloving or Laminate Inner: NitrileOuter:[2] Chem-resistant (Silver Shield®) if in DMF/DCM.[2]Once dissolved, the solvent dictates the breakthrough time. Amides in DMF can penetrate thin nitrile in <15 mins.
Eye & Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Respiratory N95 / P2 Particulate Respirator (Only if outside Fume Hood)Primary: Handle inside a certified Fume Hood.Secondary: If weighing on an open bench (not recommended), N95 is mandatory to block H335 irritants.
Body Lab Coat (Cotton/Poly Blend) + Tyvek® SleevesSynthetic amides can adhere to fabric. Disposable sleeves prevent accumulation on wrists—the most common exposure point.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Goal: Prevent "fly-away" powder and static discharge.[2]

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure. Piperidine derivatives are prone to static buildup.

  • Engineering: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • The "Tunnel" Technique: Do not pull the stock bottle out of the hood.

    • Open the sash to working height (18 inches max).

    • Reach in; keep hands at least 6 inches back from the sash plane.

    • Transfer solid into a tared vial inside the hood.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.

B. Solubilization

Goal: Mitigate exothermic potential and solvent splashes.

  • Solvent Choice: When dissolving in acids (often done to form salts), add acid dropwise . The basic nitrogen on the piperidine ring will protonate, potentially generating heat.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap.

  • PPE Check: If using Dichloromethane (DCM) or Dimethylformamide (DMF), change gloves immediately upon any splash. Nitrile degrades rapidly in DCM.

C. Emergency Response: Spill Cleanup

SpillResponse Assess 1. Assess Volume & Form (Solid/Liquid) PPE_Up 2. Upgrade PPE (Double Gloves, Goggles) Assess->PPE_Up Contain 3. Containment Cover with absorbent (Do not sweep dry dust) PPE_Up->Contain Clean 4. Clean Wipe with wet pads (Avoid aerosolizing) Contain->Clean Dispose 5. Disposal Seal in HazMat Bag Clean->Dispose

Figure 2: Logical workflow for spill management. Note the prohibition on dry sweeping to prevent inhalation.

Spill Protocol:

  • Do NOT sweep. Sweeping generates dust.

  • Wet Method: Cover the powder spill with a paper towel dampened with water or ethanol. This traps the particulate.

  • Scoop: Use a plastic scoop to lift the wet slurry into a waste container.

  • Wash: Clean the surface with soap and water to remove oily residues common with amides.

Disposal & Waste Management

  • Chemical Stream: N-ethyl-4-oxopiperidine-1-carboxamide must be disposed of as Hazardous Chemical Waste .[1][2]

  • Segregation:

    • Solid Waste: High-heat incineration.[2]

    • Liquid Waste: Halogenated vs. Non-Halogenated (depending on your solvent).

  • Container Labeling: Clearly mark as "Piperidine Derivative - Irritant."

References

  • PubChem. (n.d.). Ethyl 4-oxopiperidine-1-carboxylate (Related Compound Analysis).[1][2][3][8][9] National Library of Medicine. Retrieved February 12, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[8] United States Department of Labor. Retrieved February 12, 2026, from [Link][2]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved February 12, 2026, from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-oxopiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-oxopiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.